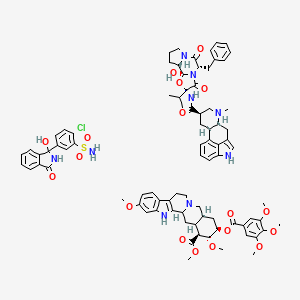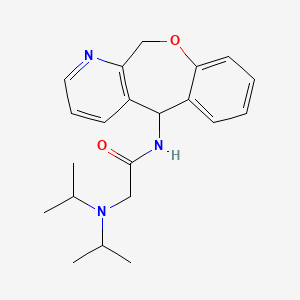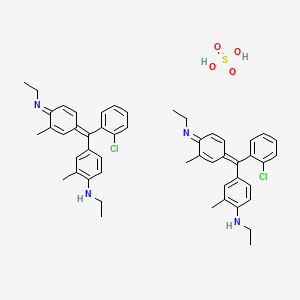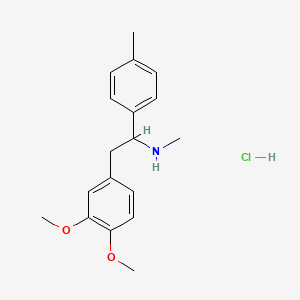
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves several steps, starting from readily available precursors. The process may include:
Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine under specific conditions to form the intermediate compound.
Methylation: The intermediate compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)ethylamine hydrochloride
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)ethylamine hydrochloride
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)ethylamine hydrochloride
Uniqueness
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular configuration makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87203-66-5 |
|---|---|
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-1-(4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-13-5-8-15(9-6-13)16(19-2)11-14-7-10-17(20-3)18(12-14)21-4;/h5-10,12,16,19H,11H2,1-4H3;1H |
InChI Key |
NNPPBPGPFHMYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


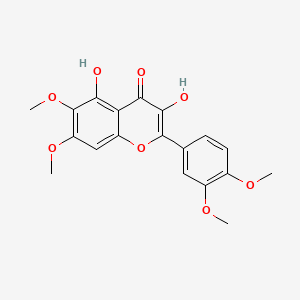
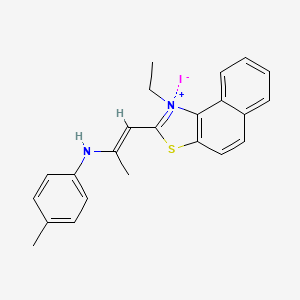
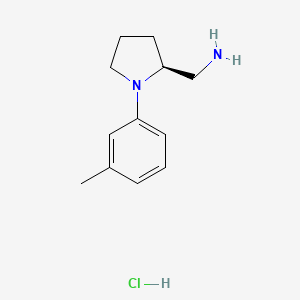


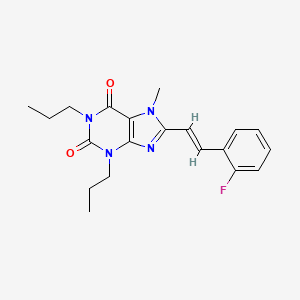
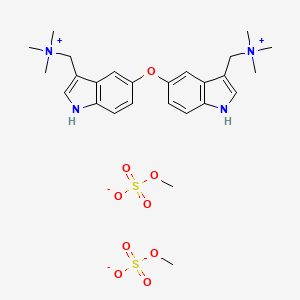

![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
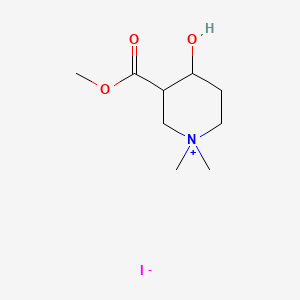
![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
